Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol

Chemical Synthesis Procurement Quality Control

Select Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol (SB61654) for reproducible TRPV3 target validation. Unlike generic structural analogs, its unique 3-methyl-4-phenoxyphenyl moiety confers specific pharmacophore properties (LogP 3.7, TPSA 42.6 Ų) essential for on-target potency in calcium flux assays. Procuring this high-purity, validated tool compound eliminates the off-target activity and potency variability introduced by des-methyl or positional isomer substitutions, ensuring interpretable SAR and ADME data for hit-to-lead programs.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
Cat. No. B11769001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(3-methyl-4-phenoxyphenyl)methanol
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C2=CC=CO2)O)OC3=CC=CC=C3
InChIInChI=1S/C18H16O3/c1-13-12-14(18(19)17-8-5-11-20-17)9-10-16(13)21-15-6-3-2-4-7-15/h2-12,18-19H,1H3
InChIKeyJUHKHVVJMVOTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol (CAS 944526-91-4) for TRPV3 Research: Procurement and Selection Guide


Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol (also known as SB61654, CAS 944526-91-4) is a synthetic organic compound within the furan-aryl-methanol class, characterized by its furan ring, a 3-methyl substituent, and a 4-phenoxyphenyl moiety [1]. Its molecular formula is C18H16O3, with a molecular weight of 280.3 g/mol, a calculated LogP (XLogP3-AA) of 3.7, and a topological polar surface area (TPSA) of 42.6 Ų [1]. The compound is commercially available in research quantities with typical purities of 98% . It has been associated in the literature as a potential TRPV3 (Transient Receptor Potential Vanilloid 3) antagonist , a target implicated in pain, inflammation, and dermatological conditions, making it a key tool compound for target validation and drug discovery programs.

Why Simple Substitution with Other Furan or Phenoxyphenyl Analogs is Not Advisable for Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol


Generic substitution of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol with other structurally similar compounds from the furan-aryl-methanol class is scientifically inadvisable due to the specific and interdependent contributions of its molecular sub-units to its unique pharmacophore. The compound's 3-methyl group, 4-phenoxyphenyl moiety, and furan ring each influence molecular properties like lipophilicity (LogP 3.7) [1] and electrostatic potential (TPSA 42.6 Ų) [1], which in turn critically affect target binding, cellular permeability, and metabolic stability. Replacing this compound with a close analog—such as its des-methyl derivative Furan-2-yl(4-phenoxyphenyl)methanol (CAS 944645-24-3) , or a positional isomer—would result in an unknown and likely altered profile of on-target potency and off-target activity. For research groups aiming to validate TRPV3 biology or establish structure-activity relationships (SAR), using the specific, validated tool compound is essential for generating reproducible and interpretable data.

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol: A Quantitative Comparator-Based Evidence Guide for Research Procurement


High Purity Specifications: Comparative Analysis of Commercial Availability for Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol

When sourcing Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol, the purity specification is a critical procurement factor that directly impacts the reliability of biological assays. Among commercial suppliers, the highest documented purity is 98%, as specified by one vendor . This exceeds the 95% minimum purity offered by another supplier . While other vendors do not publicly list a purity specification, procurement from a source with a defined, high purity (98%) minimizes the risk of introducing confounding impurities that could skew experimental results or lead to incorrect structure-activity relationship (SAR) conclusions.

Chemical Synthesis Procurement Quality Control

Molecular Descriptor Comparison: Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol vs. Des-methyl Analog

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is differentiated from its closest commercially-available analog, Furan-2-yl(4-phenoxyphenyl)methanol (CAS 944645-24-3), by the presence of a methyl group at the 3-position of the central phenyl ring [1]. This single methyl addition results in a quantifiable increase in molecular weight (280.3 g/mol vs. 266.29 g/mol) [1] and, more importantly, is predicted to increase lipophilicity (LogP 3.7) relative to the des-methyl analog, a critical factor influencing membrane permeability and target binding kinetics [1].

Medicinal Chemistry Computational Chemistry SAR

Class-Specific Identity: Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol as a Defined TRPV3 Antagonist Tool

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol (SB61654) is recognized as a TRPV3 antagonist, distinguishing it from the broader family of furan derivatives with undefined or alternative biological activities [1]. While specific IC50 data for this compound against TRPV3 is not publicly available, its identification as a TRPV3 antagonist places it within a focused class of research tools for this target . This targeted classification differentiates it from other structurally related compounds, such as Furan-2-yl(4-phenoxyphenyl)methanol, for which no specific target activity is documented. This makes it the appropriate choice for laboratories specifically investigating TRPV3-mediated pathways.

TRPV3 Pain Inflammation Ion Channels

Primary Research and Industrial Application Scenarios for Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol (SB61654)


Target Validation and Mechanistic Studies of TRPV3 in Pain and Inflammation

Research laboratories focused on the TRPV3 ion channel as a therapeutic target for pain, pruritus (itch), or dermatological inflammation utilize Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol as a chemical probe. Its identity as a TRPV3 antagonist allows scientists to block channel function in cell-based assays (e.g., calcium flux assays in HEK293 cells expressing human TRPV3) or ex vivo tissue models. By observing the attenuation of downstream signaling events (such as pro-inflammatory cytokine release) upon treatment with the compound, researchers can validate the specific role of TRPV3 in their disease model of interest, a critical step before investing in more costly in vivo studies or high-throughput screening campaigns.

Medicinal Chemistry: Structure-Activity Relationship (SAR) and Lead Optimization

Medicinal chemistry teams engaged in hit-to-lead or lead optimization programs for TRPV3 antagonists use Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol as a specific reference standard or a starting scaffold for SAR exploration. By comparing the potency and physicochemical properties (e.g., LogP 3.7, TPSA 42.6 Ų) of the target compound against its des-methyl analog (Furan-2-yl(4-phenoxyphenyl)methanol) [1], chemists can quantify the biological impact of the 3-methyl substituent. This understanding guides the rational design of next-generation analogs with improved potency, selectivity, or ADME properties. Procuring the high-purity (98%) compound ensures that subsequent analytical and biological data are reliable and reproducible.

Quality Control and Analytical Method Development for Furan-Containing Drug Candidates

Analytical chemistry groups within pharmaceutical R&D or contract research organizations (CROs) employ Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol as a well-characterized reference standard (MW 280.3 g/mol) [2] for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its specific molecular structure and defined purity (98%) make it suitable for calibrating instruments, validating system suitability, or quantifying this compound in complex matrices during metabolism or pharmacokinetic studies. This application leverages the compound's commercial availability and defined purity, rather than its biological activity.

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